molecular formula C11H19N3O B13207768 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B13207768
M. Wt: 209.29 g/mol
InChI Key: CATQWOULQRLHAH-UHFFFAOYSA-N
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Description

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable oxadiazole precursor. One common method involves the use of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid, which is reacted with piperidine under specific conditions to form the desired compound . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets within biological systems. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the propyl group may also affect its solubility and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

5-(piperidin-4-ylmethyl)-3-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H19N3O/c1-2-3-10-13-11(15-14-10)8-9-4-6-12-7-5-9/h9,12H,2-8H2,1H3

InChI Key

CATQWOULQRLHAH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CC2CCNCC2

Origin of Product

United States

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